2-phenyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Description
Properties
IUPAC Name |
2-phenyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS3/c1-13-9-10-16-15(11-13)18-19(25-26-20(18)24)21(2,3)22(16)17(23)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSGFCHMOUJNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thiohydrazonate intermediates, followed by further functionalization to introduce the phenyl and ethanone groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur atoms in the dithiolo ring.
Substitution: The phenyl and ethanone groups can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl ring or the ethanone moiety.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for studying reaction mechanisms and developing new synthetic routes.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, demonstrating IC50 values below 0.5 μM against targets like JAK3 and NPM1-ALK kinases .
Medicinal Chemistry
As a lead compound in drug development, 2-phenyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is explored for its therapeutic potential against various diseases. Its mechanism of action involves binding to enzymes or receptors that modulate biological pathways.
Case Study 1: Anticancer Activity
A recent study focused on the anticancer effects of derivatives related to this compound. The derivatives were tested against several cancer cell lines and showed significant inhibition of cell proliferation. The study highlighted the importance of the thioxo and dithiolo groups in enhancing biological activity .
Case Study 2: Antimicrobial Properties
Another research project investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-phenyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The dithiolo ring and quinoline core may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The introduction of chlorine (in the 4-chlorophenoxy analog) increases molecular weight by ~44% compared to the target compound, likely enhancing electrophilic reactivity and binding affinity in biological systems .
- Steric Modulation: The 4-ethylphenoxy group in the second analog introduces greater steric hindrance, which may reduce rotational freedom and influence crystal packing .
Physicochemical Properties
Analysis :
- The 4-chlorophenoxy analog’s predicted low pKa (-0.63) suggests strong acidity at the thioxo group, which may enhance interactions with basic residues in proteins .
- The absence of polar groups in the target compound likely results in poor aqueous solubility, a limitation addressed in analogs via methoxy or chlorophenoxy modifications .
Example Reaction for Analogs :
- Sodium ethoxide-mediated coupling of a halogenated ketone (e.g., 4-chlorophenoxyacetyl chloride) with a dithioloquinoline triazole precursor .
Computational Insights
Computational studies using density functional theory (DFT) and tools like Multiwfn could elucidate:
- Electrostatic Potential (ESP): The thioxo group’s electron-deficient region may act as a hydrogen-bond acceptor.
- HOMO-LUMO Gaps : Substitutents like chlorine or methoxy likely narrow the gap, increasing reactivity .
- Topological Analysis : Electron localization function (ELF) maps may reveal sulfur’s role in charge transfer .
Biological Activity
The compound 2-phenyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone , also referred to as Dithioloquinoline , is a complex organic molecule recognized for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Structural Overview
The molecular formula of the compound is , and it features a quinoline core with thioxo and dithiolo substituents. These structural characteristics are crucial for its biological interactions and mechanisms of action.
Antimicrobial Activity
Recent studies have indicated that derivatives of dithioloquinoline compounds exhibit significant antimicrobial properties. For instance, a study synthesized several dithioloquinolinethiones and evaluated their antimicrobial efficacy against various bacterial strains. The results showed that these compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Dithioloquinoline Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 5 µg/mL |
| Compound B | E. coli | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. One notable study utilized molecular docking techniques to identify its inhibitory activity against several protein kinases involved in cancer progression . The compound was found to inhibit key targets such as ALK and EGFR with IC50 values in the low micromolar range.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO205 | 0.8 | Induction of apoptosis |
| H460 | 0.6 | G2/M phase arrest via cyclin B1 downregulation |
| Hep3B | 0.9 | Inhibition of cell proliferation |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The thioxo and dithiolo groups facilitate binding to enzymes or receptors involved in critical cellular pathways. This interaction can lead to modulation of enzyme activity or receptor signaling, resulting in the observed antimicrobial and anticancer effects.
Case Studies
Several case studies highlight the efficacy of dithioloquinoline derivatives:
- Antitumor Activity : A study conducted on hybrid molecules derived from dithioloquinoline showed promising results in inhibiting tumor growth in xenograft models . The compounds exhibited multitargeted actions that enhanced their therapeutic potential.
- Antimicrobial Evaluation : Another research effort focused on the synthesis of new derivatives that were screened for antibacterial activity using the agar diffusion method against multiple strains. The results demonstrated enhanced potency compared to traditional antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization of the dithioloquinoline core. Key steps may include thioacylation or coupling reactions with phenylacetyl derivatives. Intermediates are monitored via thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS-ESI) . For example, details HPLC-HRMS-ESI and NMR spectra for analogous derivatives, providing a methodological framework for purity and structural validation.
Q. How is the structural conformation of this compound confirmed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving 3D structures. For non-crystalline samples, 2D NMR techniques (e.g., COSY, HSQC) and IR spectroscopy are employed to confirm functional groups and connectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?
Contradictions may arise from dynamic effects (e.g., tautomerism) or sample impurities. Cross-validate using:
- Temperature-dependent NMR to detect conformational flexibility.
- DFT calculations to compare experimental and theoretical spectra.
- Repeated crystallization trials with varied solvents to isolate dominant conformers. Refer to limitations in (e.g., organic degradation during experiments) and (matrix interference) to contextualize data variability .
Q. What strategies optimize the compound’s bioactivity as a protein kinase inhibitor?
Structure-activity relationship (SAR) studies are critical. Modify substituents on the quinoline or phenyl groups to enhance binding affinity. For example:
Q. How should experimental designs account for organic degradation during long-term stability studies?
Implement continuous cooling (e.g., 4°C) to slow degradation, as noted in . Use time-resolved HPLC-MS to monitor decomposition products and adjust kinetic models. For high-throughput studies, employ inert atmospheres (e.g., N₂) to minimize oxidation .
Methodological Challenges and Solutions
Q. What analytical techniques are best suited for detecting trace impurities in synthesized batches?
Q. How can researchers validate the compound’s stability under biological assay conditions?
Conduct accelerated stability tests in simulated physiological buffers (pH 7.4, 37°C) with LC-MS monitoring. Compare degradation profiles against control samples stored at -80°C. emphasizes similar protocols for triazole-thioether analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
